molecular formula C7H2BrCl2FO B1450027 3-Bromo-2-chloro-5-fluorobenzoyl chloride CAS No. 1804382-19-1

3-Bromo-2-chloro-5-fluorobenzoyl chloride

Cat. No.: B1450027
CAS No.: 1804382-19-1
M. Wt: 271.89 g/mol
InChI Key: CSAAGUQTMRKSRB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluorobenzoyl chloride is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a benzoyl chloride functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-fluorobenzoyl chloride typically involves halogenation reactions of benzene derivatives. One common method is the stepwise halogenation of benzene, starting with the introduction of a fluorine atom, followed by bromine and chlorine atoms. The reaction conditions include the use of strong oxidizing agents and controlled temperatures to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction: Alcohols, aldehydes, and other reduced derivatives.

  • Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5-fluorobenzoyl chloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-5-fluorobenzoyl chloride exerts its effects depends on its specific application. In drug development, for example, the compound may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

3-Bromo-2-chloro-5-fluorobenzoyl chloride is unique due to its specific halogenation pattern and functional group. Similar compounds include:

  • 3-Bromo-5-fluorobenzoyl chloride: Lacks the chlorine atom.

  • 3-Chloro-2-fluorobenzoyl chloride: Lacks the bromine atom.

  • 3-Bromo-2-chloro-4-fluorobenzoyl chloride: Different position of the fluorine atom.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-bromo-2-chloro-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-5-2-3(11)1-4(6(5)9)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAAGUQTMRKSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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